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Compound of Interest

Compound Name: GPR55 agonist 3

Cat. No.: B12367720

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for the specific compound "GPR55 agonist
3" (also known as Compound 26) is limited. This guide therefore provides a representative
pharmacological profile of a selective GPR55 agonist, drawing upon data from well-
characterized selective agonists such as ML184 and O-1602 to illustrate the expected
properties and activities.

Introduction

The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant
interest as a potential therapeutic target for a variety of conditions, including neuropathic and
inflammatory pain, metabolic disorders, and cancer.[1][2] Unlike the classical cannabinoid
receptors (CB1 and CB2), GPR55 exhibits a distinct pharmacological profile and signaling
cascade.[1][2] Selective agonists of GPR55 are crucial tools for elucidating its physiological
and pathophysiological roles and for the development of novel therapeutics. This technical
guide provides a comprehensive overview of the pharmacological profile of a representative
selective GPR55 agonist, including its binding and functional characteristics, signaling
pathways, and the experimental methodologies used for its characterization.

Pharmacological Profile

The pharmacological profile of a selective GPR55 agonist is defined by its binding affinity,
potency in functional assays, and its selectivity over other related receptors.
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In Vitro Potency

The potency of a GPR55 agonist is typically determined through various functional assays that
measure the cellular response to receptor activation. While specific data for "GPR55 agonist
3" (Compound 26) is sparse, it has been reported to be a potent GPR55 agonist. For the
purpose of this guide, we present data from other well-characterized selective GPR55 agonists
to provide a comparative context.

Compound Assay Species EC50 (nM) Reference
GPR55 agonist 3  GPR55
o Human 0.239 [3]
(Compound 26) Activation
GPR55
o Rat 1.76
Activation
B-arrestin
] Human 6.2
Recruitment
GPR55
ML184 o - 250
Activation
GPR55
0-1602 o - 13
Activation

Selectivity

A critical aspect of a GPR55 agonist's pharmacological profile is its selectivity, particularly
against the classical cannabinoid receptors CB1 and CB2, and other related G protein-coupled
receptors like GPR35. High selectivity ensures that the observed biological effects are
mediated through GPR55, minimizing off-target effects.
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Compound Receptor Potencyl/Selectivity  Reference
ML184 GPR55 EC50 = 250 nM

GPR35 >100-fold selectivity

CB1 >100-fold selectivity

CB2 >100-fold selectivity

0-1602 GPR55 EC50 =13 nM

CB1 EC50 > 30,000 nM

CB2 EC50 > 30,000 nM

Signaling Pathways

Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. Unlike
CB1 and CB2 receptors, which primarily couple to Gi/o proteins, GPR55 is known to couple to
Gq, G12, and G13 proteins. This leads to the activation of downstream effector pathways,
including the RhoA/ROCK pathway, phospholipase C (PLC), and subsequent mobilization of
intracellular calcium, as well as the activation of the extracellular signal-regulated kinase (ERK)
pathway.

GPR55 Agonist-Induced Signaling Cascade
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b12367720?utm_src=pdf-body-img
https://www.benchchem.com/product/b12367720?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC
[pmc.ncbi.nlm.nih.gov]

2. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Pharmacological Profile of a Selective GPR55
Agonist: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367720#gpr55-agonist-3-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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